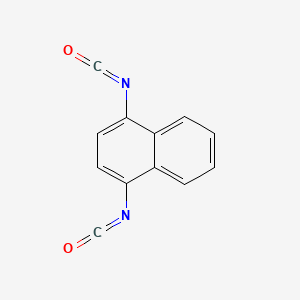
Naphthalene, 1,4-diisocyanato-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1,4-diisocyanato-: is an organic compound with the molecular formula C12H6N2O2. It is a derivative of naphthalene, where two isocyanate groups are attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polyurethanes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Naphthalene, 1,4-diisocyanato- typically involves the reaction of 1,4-diaminonaphthalene with phosgene or its derivatives. The process can be summarized in the following steps:
Hydrogenation: 1,4-dinitronaphthalene is hydrogenated in the presence of a catalyst and an organic solvent to produce 1,4-diaminonaphthalene.
Phosgenation: The 1,4-diaminonaphthalene is then reacted with phosgene or a phosgene equivalent such as diphosgene or triphosgene to form Naphthalene, 1,4-diisocyanato-.
Industrial Production Methods: The industrial production of Naphthalene, 1,4-diisocyanato- follows similar steps but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of phosgene, a highly toxic and reactive compound, necessitates the implementation of safety measures and environmental controls .
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene, 1,4-diisocyanato- undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.
Polymerization: It can polymerize with diols to form polyurethanes, which are widely used in foams, elastomers, and coatings.
Hydrolysis: In the presence of water, the isocyanate groups hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols and Amines: React with isocyanate groups to form urethanes and ureas.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Solvents: Organic solvents like toluene and dichloromethane are commonly used to dissolve the reactants and control the reaction environment.
Major Products:
Polyurethanes: Formed by the reaction with diols.
Ureas: Formed by the reaction with amines.
Amines and Carbon Dioxide: Formed by hydrolysis
Applications De Recherche Scientifique
Chemistry: Naphthalene, 1,4-diisocyanato- is used as a building block in the synthesis of various polymers, particularly polyurethanes. Its reactivity with diols and diamines makes it a valuable compound in polymer chemistry.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of Naphthalene, 1,4-diisocyanato- are studied for their potential use in drug delivery systems and biomedical materials.
Industry: In the industrial sector, Naphthalene, 1,4-diisocyanato- is primarily used in the production of high-performance polyurethanes. These materials are used in coatings, adhesives, sealants, and elastomers. The compound’s ability to form strong and durable polymers makes it essential in automotive, construction, and aerospace industries .
Mécanisme D'action
The mechanism of action of Naphthalene, 1,4-diisocyanato- involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. The reactivity is driven by the electrophilic nature of the carbon in the isocyanate group, which readily reacts with nucleophiles to form covalent bonds. This reactivity is harnessed in the formation of polyurethanes and other polymers .
Comparaison Avec Des Composés Similaires
1,5-Naphthalene diisocyanate: Another isomer with isocyanate groups at the 1 and 5 positions.
Toluene diisocyanate (TDI): A widely used diisocyanate in the production of polyurethanes.
Methylenediphenyl diisocyanate (MDI): Another common diisocyanate used in polyurethane production.
Uniqueness: Naphthalene, 1,4-diisocyanato- is unique due to the positioning of its isocyanate groups, which affects its reactivity and the properties of the resulting polymers. Compared to its isomers and other diisocyanates, it offers distinct advantages in terms of the mechanical properties and thermal stability of the polymers formed .
Propriétés
Numéro CAS |
46494-42-2 |
|---|---|
Formule moléculaire |
C12H6N2O2 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
1,4-diisocyanatonaphthalene |
InChI |
InChI=1S/C12H6N2O2/c15-7-13-11-5-6-12(14-8-16)10-4-2-1-3-9(10)11/h1-6H |
Clé InChI |
SIZPGZFVROGOIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


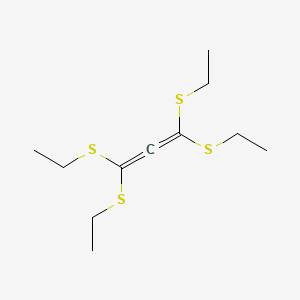
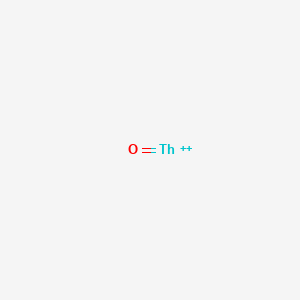
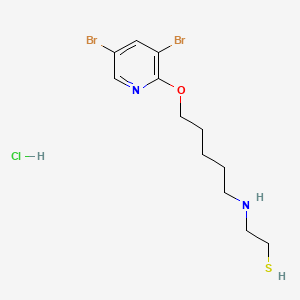

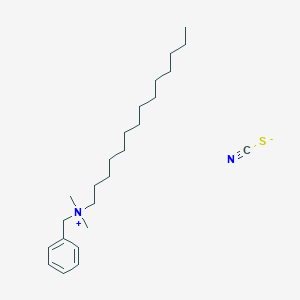

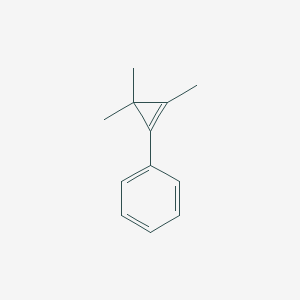


![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
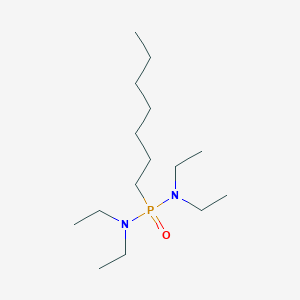

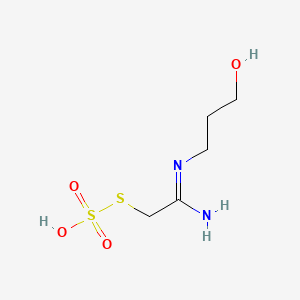
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
